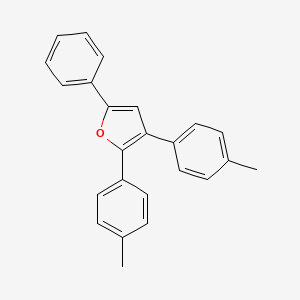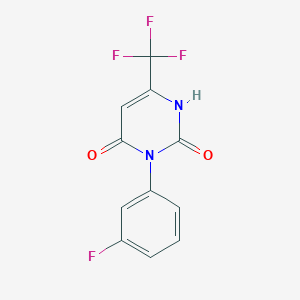![molecular formula C10H15N3O3 B12916083 Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]- CAS No. 61194-83-0](/img/structure/B12916083.png)
Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a nitro group, a methyl group, and a pyrrolidin-1-yl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole typically involves the reaction of 3-methyl-4-nitroisoxazole with 2-(pyrrolidin-1-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isoxazole ring can participate in electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: 3-Methyl-4-amino-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole.
Substitution: Various substituted isoxazoles depending on the electrophile used.
Hydrolysis: Breakdown products including carboxylic acids and amines.
科学的研究の応用
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidin-1-yl ethyl group can enhance binding affinity to certain biological targets. The isoxazole ring provides structural stability and contributes to the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
3-Methyl-4-nitroisoxazole: Lacks the pyrrolidin-1-yl ethyl group, making it less bioactive.
4-Nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole: Similar structure but without the methyl group, which can affect its chemical properties and reactivity.
3-Methyl-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole:
Uniqueness
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential bioactivity. The presence of the nitro group, methyl group, and pyrrolidin-1-yl ethyl group makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
61194-83-0 |
|---|---|
分子式 |
C10H15N3O3 |
分子量 |
225.24 g/mol |
IUPAC名 |
3-methyl-4-nitro-5-(2-pyrrolidin-1-ylethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H15N3O3/c1-8-10(13(14)15)9(16-11-8)4-7-12-5-2-3-6-12/h2-7H2,1H3 |
InChIキー |
XHRLMOQZPUZSAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1[N+](=O)[O-])CCN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
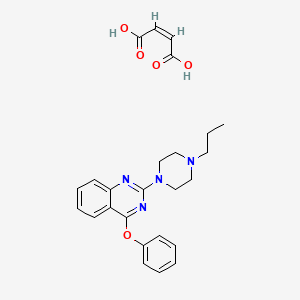
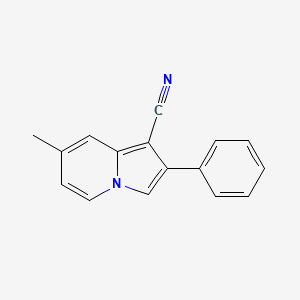
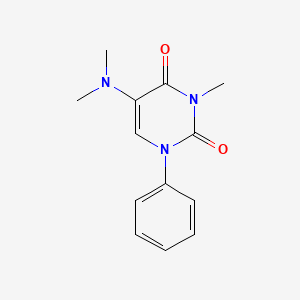

![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)

